3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one
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Overview
Description
3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes a tert-butyl group, a propanoyl group, and an indeno-pyrazole core.
Preparation Methods
The synthesis of 3-(tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to form mixtures of isomeric pyrazoles . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one can be compared with other pyrazole derivatives such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but different substituents, leading to distinct biological activities.
N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine: Another pyrazole derivative with different functional groups, used in medicinal chemistry.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: This compound has been studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
3-tert-butyl-2-propanoylindeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-5-12(20)19-16(17(2,3)4)13-14(18-19)10-8-6-7-9-11(10)15(13)21/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHGGLSNYOZPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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